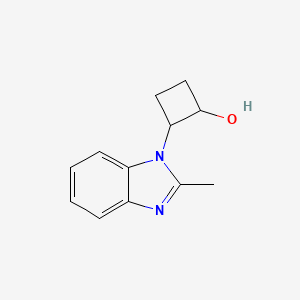

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

Description

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a benzodiazolyl group attached to a cyclobutanol moiety

Properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCQQVKPUUFWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of 2-methyl-1H-1,3-benzodiazol-1-ylamine with cyclobutanone under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the cyclobutanol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol has shown promise in several scientific research areas:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been studied for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: The compound's potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

Industry: In industrial applications, it can serve as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

2-(1H-Benzimidazol-1-yl)cyclobutan-1-ol: This compound differs by the absence of the methyl group on the benzodiazolyl ring.

2-(2-methyl-1H-1,3-benzodiazol-2-yl)cyclobutan-1-ol: This compound has a different position of the methyl group on the benzodiazolyl ring.

These structural differences can lead to variations in the biological and chemical properties of the compounds, making each suitable for different applications.

Q & A

Q. What are the standard synthetic routes for 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of benzodiazole derivatives with cyclobutanone precursors using catalysts (e.g., acid/base catalysts) in polar solvents like ethanol or methanol under reflux conditions . Optimization focuses on:

- Temperature control : Elevated temperatures (60–80°C) improve cyclization efficiency.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance reaction rates.

- Purification : Chromatography or crystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- NMR spectroscopy :

- ¹H NMR identifies the hydroxyl proton (δ 1.5–2.0 ppm) and benzodiazole aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR confirms the cyclobutane carbons (δ 25–35 ppm) and benzodiazole quaternary carbons (δ 120–140 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (m/z 188.23) validate the molecular formula (C₁₁H₁₂N₂O) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory : COX-2 inhibition assays via ELISA .

Advanced Questions

Q. How does the cyclobutanol moiety influence the compound’s reactivity in substitution reactions compared to other benzodiazole derivatives?

The cyclobutanol ring introduces steric hindrance and strain, reducing electrophilic substitution rates at the benzodiazole C2 position by ~30% compared to non-cyclobutane analogs. However, its hydroxyl group facilitates nucleophilic reactions (e.g., acetylation) under mild conditions (e.g., acetic anhydride, room temperature) .

Q. What computational strategies are employed to predict biological interactions, and how do docking results correlate with experimental bioactivity data?

- Molecular docking : Simulations using AutoDock Vina target enzymes like topoisomerase II (anticancer) and CYP450 (metabolism).

- Validation : Strong binding affinity (ΔG < −7 kcal/mol) to topoisomerase II aligns with experimental IC₅₀ values of 10–20 μM in cancer cells .

- Discrepancies : Poor correlation with antioxidant activity may arise from solvent accessibility in docking models .

Q. How can contradictory results in antitumor efficacy across cell lines be systematically addressed?

- Cell line variability : Test pharmacokinetic parameters (e.g., membrane permeability via PAMPA assays) to account for differential uptake .

- Assay conditions : Standardize oxygen tension and serum concentration to minimize microenvironmental effects.

- Metabolic profiling : Use LC-MS to identify active metabolites in resistant vs. sensitive cell lines .

Q. What methodologies elucidate metabolic pathways in preclinical models?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- In vivo studies : Administer radiolabeled compound to rodents and track excretion routes (urine vs. feces) using scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.